TP0628103

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C51H67ClF3N11O11S |

|---|---|

Poids moléculaire |

1134.7 g/mol |

Nom IUPAC |

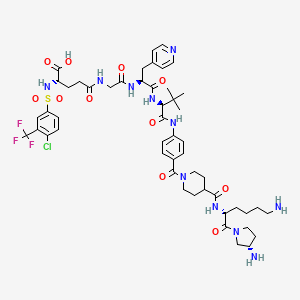

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H67ClF3N11O11S/c1-50(2,3)43(46(71)60-34-9-7-32(8-10-34)47(72)65-23-17-31(18-24-65)44(69)62-38(6-4-5-20-56)48(73)66-25-19-33(57)29-66)63-45(70)40(26-30-15-21-58-22-16-30)61-42(68)28-59-41(67)14-13-39(49(74)75)64-78(76,77)35-11-12-37(52)36(27-35)51(53,54)55/h7-12,15-16,21-22,27,31,33,38-40,43,64H,4-6,13-14,17-20,23-26,28-29,56-57H2,1-3H3,(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H,63,70)(H,74,75)/t33-,38+,39-,40-,43+/m0/s1 |

Clé InChI |

YQYRZEZDMHAWCC-AQCFQUHCSA-N |

SMILES isomérique |

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N[C@H](CCCCN)C(=O)N3CC[C@@H](C3)N)NC(=O)[C@H](CC4=CC=NC=C4)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |

SMILES canonique |

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(CCCCN)C(=O)N3CCC(C3)N)NC(=O)C(CC4=CC=NC=C4)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

Unable to Retrieve Information for TP0628103

Following a comprehensive search for information regarding the discovery and synthesis of "TP0628103," no relevant scientific data, publications, or patents corresponding to this identifier could be located. The search results did not yield any information on a compound or drug with this designation.

This suggests that "this compound" may be an internal, confidential identifier not yet disclosed in the public domain, or there may be a typographical error in the provided name.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational information. To proceed with this request, it is essential to have access to primary or secondary data sources that describe the compound's discovery, synthesis, mechanism of action, and relevant experimental data.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the identifier and consult internal documentation or proprietary databases if the compound is in early-stage, confidential development. Should "this compound" be a publicly disclosed entity under a different name, providing that alternative identifier would be necessary to fulfill the request.

Unraveling the Biological Function of TP-0628103: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The designation "TP0628103" appears to refer to a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in various pathological processes, including cancer and fibrosis. This technical guide provides a comprehensive overview of the biological function of TP-0628103, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its characterization.

Initial database searches also suggested a potential typographical error in the query, with similarities noted to the clinical trial identifier for the antipsychotic agent SEP-363856 (Ulotaront), NCT05628103. While this guide will primarily focus on the MMP-7 inhibitor TP-0628103, a brief overview of SEP-363856 is provided in the appendix for comprehensive coverage.

Core Focus: TP-0628103 as a Selective MMP-7 Inhibitor

TP-0628103 has been identified as a selective inhibitor of MMP-7, an enzyme that plays a crucial role in the degradation of extracellular matrix components and the cleavage of various cell surface proteins.[1][2][3] The dysregulation of MMP-7 activity is associated with the progression of diseases such as cancer and fibrosis.[1][3] A key innovation in the development of TP-0628103 was the use of an "isoelectric point (IP) shift strategy" to reduce its hepatic uptake by organic anion transporting polypeptides (OATP1B1 and OATP1B3), thereby improving its pharmacokinetic profile.

Quantitative Data

The following tables summarize the available quantitative data for TP-0628103 and its precursors, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of TP-0628103 and Precursor Compounds against MMPs

| Compound | MMP-7 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-14 IC₅₀ (nM) | Selectivity for MMP-7 |

| TP-0628103 (Compound 18) | 0.17 | >10000 | >10000 | >10000 | >10000 | >58,800-fold |

| Precursor Compound 2 | 0.23 | 5800 | 1800 | 2800 | 1200 | High |

Data sourced from Oka, Y., et al. (2024). Journal of Medicinal Chemistry.[1]

Table 2: Pharmacokinetic Properties of TP-0628103 in Rats

| Compound | Total Clearance (CLtot) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t₁⸝₂) (h) |

| TP-0628103 (Compound 18) | 5.8 | 0.34 | 1.0 |

| Precursor Compound 2 | 48 | 0.89 | 0.3 |

Data represents intravenous administration in rats. Sourced from Oka, Y., et al. (2024). Journal of Medicinal Chemistry.

Signaling Pathways and Mechanism of Action

MMP-7 is a zinc-dependent endopeptidase that contributes to tissue remodeling in both physiological and pathological conditions.[4] Its substrates include components of the extracellular matrix like collagen and fibronectin, as well as cell surface proteins such as E-cadherin and Fas ligand.[4] The activity of MMP-7 is implicated in cancer cell invasion, metastasis, and the progression of fibrosis.[5][6]

TP-0628103 exerts its biological function by directly binding to the active site of MMP-7, thereby inhibiting its enzymatic activity. This prevents the degradation of the extracellular matrix and the cleavage of other target proteins, which can mitigate the pathological processes driven by MMP-7.

The development of TP-0628103 also addressed a common challenge in drug design: rapid clearance by the liver. The compound was engineered to have a lower isoelectric point, reducing its uptake by the OATP1B1 and OATP1B3 transporters on hepatocytes.[7][8][9][10][11] This "IP shift strategy" leads to lower systemic clearance and a longer half-life in the body.

Diagram: MMP-7 Signaling Pathway and Inhibition by TP-0628103

Caption: TP-0628103 inhibits active MMP-7, blocking downstream pathological effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of TP-0628103, based on standard laboratory practices and information from related research.

MMP-7 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of compounds against MMP-7 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human MMP-7 (active form)

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

TP-0628103 and other test compounds

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Prepare a stock solution of TP-0628103 and other test compounds in DMSO.

-

Create a serial dilution of the test compounds in Assay Buffer.

-

In the 96-well plate, add 50 µL of the diluted test compounds to the respective wells. Include wells with Assay Buffer only (no inhibitor control) and a known MMP-7 inhibitor (positive control).

-

Add 25 µL of a pre-diluted solution of active MMP-7 in Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes at 37°C.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Diagram: MMP-7 Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of TP-0628103 against MMP-7.

OATP1B1/1B3-Mediated Uptake Assay in HEK293 Cells

This protocol outlines a cell-based assay to evaluate the interaction of a test compound with OATP1B1 and OATP1B3 transporters.

Materials:

-

HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected HEK293 cells (control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

A known radiolabeled or fluorescent substrate of OATP1B1/1B3 (e.g., [³H]-estrone-3-sulfate)

-

TP-0628103

-

Poly-D-lysine coated 24- or 48-well plates

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Seed the OATP-transfected and mock-transfected HEK293 cells in the coated multi-well plates and culture until they form a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

-

Pre-incubate the cells with Uptake Buffer for 10-15 minutes at 37°C.

-

To measure inhibition, prepare solutions of the OATP substrate containing various concentrations of TP-0628103 in Uptake Buffer.

-

Remove the pre-incubation buffer and add the substrate solution (with or without the inhibitor) to the cells.

-

Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold Uptake Buffer.

-

Lyse the cells with the lysis buffer.

-

For radiolabeled substrates, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the fluorescence of the lysate in a plate reader.

-

In parallel wells, determine the total protein concentration per well using a protein quantification assay.

-

Calculate the rate of uptake and normalize it to the protein concentration.

-

Determine the OATP-specific uptake by subtracting the uptake in mock-transfected cells from that in OATP-transfected cells.

-

For inhibition studies, calculate the percent inhibition at each concentration of TP-0628103 and determine the IC₅₀ value.

Diagram: OATP-Mediated Uptake Assay Workflow

Caption: Workflow for assessing the interaction of TP-0628103 with OATP transporters.

Appendix: Brief Overview of SEP-363856 (Ulotaront)

As the numerical component of "this compound" is identical to the clinical trial identifier "NCT05628103", there is a possibility of a typographical error. This clinical trial investigates the drug SEP-363856 , also known as Ulotaront .

Biological Function: Ulotaront is a novel antipsychotic agent for the treatment of schizophrenia. Its mechanism of action is distinct from currently available antipsychotics as it does not primarily target dopamine D2 receptors. Instead, it acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor .

Signaling Pathway:

-

TAAR1 Agonism: Activation of TAAR1 in the brain is thought to modulate dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.

-

5-HT1A Agonism: Agonism at 5-HT1A receptors is a known mechanism that can contribute to antipsychotic and anxiolytic effects.

The dual agonism at these receptors represents a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia, potentially with a more favorable side-effect profile compared to traditional D2 receptor antagonists.

References

- 1. abcam.com [abcam.com]

- 2. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]

- 3. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-inflammatory effects of matrix metalloproteinase 7 in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

TP0628103: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0628103 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in the pathogenesis of cancer and fibrosis.[1][2] The development of this compound was driven by the need to overcome the significant pharmacokinetic challenges of a parent compound, which exhibited high systemic clearance due to hepatic uptake mediated by Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3). Through a strategic "isoelectric point (IP) shift" approach, this compound was designed to reduce this OATP-mediated uptake, thereby improving its drug-like properties. This document provides a comprehensive overview of the target identification, validation, and key experimental methodologies used in the characterization of this compound.

Target Identification: Matrix Metalloproteinase-7 (MMP-7)

The primary molecular target of this compound has been identified as Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is associated with numerous pathological processes, including tumor invasion, metastasis, and tissue fibrosis.[3][4][5][6][7]

Rationale for Targeting MMP-7

MMP-7 is an attractive therapeutic target due to its significant upregulation and pathogenic role in various diseases:

-

Cancer: MMP-7 is overexpressed in numerous cancers and is implicated in tumor progression, invasion, and metastasis through the degradation of ECM components and activation of signaling pathways that promote cell migration and proliferation.[3][6][8]

-

Fibrosis: MMP-7 plays a crucial role in fibrotic diseases, such as idiopathic pulmonary fibrosis and kidney fibrosis, by contributing to tissue remodeling and the activation of pro-fibrotic signaling pathways.[4][5][7]

Target Validation: In Vitro Efficacy and Selectivity

The inhibitory activity and selectivity of this compound against MMP-7 were evaluated through a series of in vitro enzymatic assays.

Potency against MMP-7

This compound demonstrates potent inhibition of MMP-7 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.

| Compound | Target | IC50 (nM) |

| This compound | MMP-7 | 0.17 |

| Table 1: In vitro potency of this compound against human MMP-7.[1] |

Selectivity Profile

To assess its selectivity, the inhibitory activity of this compound was tested against a panel of other MMP family members. The compound exhibits high selectivity for MMP-7.

| MMP Subtype | IC50 (nM) | Selectivity vs. MMP-7 (fold) |

| MMP-7 | 0.17 | 1 |

| MMP-1 | >1000 | >5882 |

| MMP-2 | >1000 | >5882 |

| MMP-3 | 130 | 765 |

| MMP-8 | >1000 | >5882 |

| MMP-9 | >1000 | >5882 |

| MMP-12 | 250 | 1471 |

| MMP-13 | 1.8 | 11 |

| MMP-14 | >1000 | >5882 |

| Table 2: Selectivity profile of this compound against various MMPs. |

Overcoming Pharmacokinetic Challenges: Reduced OATP-Mediated Hepatic Uptake

A significant innovation in the development of this compound was the mitigation of the high hepatic clearance observed with its parent compound. This high clearance was attributed to uptake by the hepatic Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[2]

The "Isoelectric Point (IP) Shift" Strategy

Researchers employed an "IP shift strategy" to modify the physicochemical properties of the molecule, specifically its isoelectric point. This structural modification was designed to reduce the compound's recognition and subsequent transport by OATP1B1 and OATP1B3, leading to lower hepatic uptake and reduced systemic clearance.[2] While specific comparative data for this compound and its parent compound are not publicly available, the successful development of this compound with improved in vivo properties validates this approach.[2]

Experimental Protocols

The following sections detail the general methodologies employed for the key experiments in the characterization of this compound.

MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the inhibitory potency of a compound against MMP-7 by measuring the reduction in the cleavage of a fluorogenic substrate.

Principle: A fluorogenic peptide substrate containing a fluorescent donor and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by MMP-7, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human MMP-7

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percent inhibition for each concentration of this compound relative to a vehicle control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

OATP1B1 and OATP1B3 Uptake Assay in HEK293 Cells

This cellular assay assesses the extent to which a compound is a substrate of the OATP1B1 and OATP1B3 transporters.

Principle: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress either the OATP1B1 or OATP1B3 transporter. The uptake of the test compound into these cells is measured and compared to the uptake in wild-type HEK293 cells (which do not express the transporters). A significantly higher uptake in the transporter-expressing cells indicates that the compound is a substrate.

Materials:

-

HEK293 cells stably transfected with OATP1B1 or OATP1B3

-

Wild-type (mock-transfected) HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Test compound (this compound or its parent compound)

-

Known OATP substrate as a positive control (e.g., estradiol-17β-glucuronide)

-

Known OATP inhibitor as a positive control (e.g., rifampicin)

-

Multi-well cell culture plates

-

LC-MS/MS for quantification of the test compound

Procedure:

-

Seed the OATP-expressing and wild-type HEK293 cells into multi-well plates and culture until they form a confluent monolayer.

-

On the day of the experiment, wash the cell monolayers with pre-warmed uptake buffer.

-

Pre-incubate the cells with uptake buffer for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding the uptake buffer containing the test compound at a specific concentration.

-

Incubate for a defined period (e.g., 2-5 minutes) at 37°C. To determine non-specific binding and passive diffusion, perform the same incubation at 4°C in parallel.

-

Terminate the uptake by rapidly aspirating the compound solution and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells to release the intracellular contents.

-

Quantify the concentration of the test compound in the cell lysate using a validated analytical method such as LC-MS/MS.

-

Calculate the uptake rate, typically expressed as pmol/mg protein/min. Transporter-mediated uptake is determined by subtracting the uptake in wild-type cells from that in the OATP-expressing cells.

Signaling Pathways and Cellular Effects

MMP-7 is a critical regulator of various signaling pathways involved in cancer progression and fibrosis. Inhibition of MMP-7 by this compound is expected to modulate these pathways and their downstream cellular effects.

MMP-7 Signaling in Cancer Progression

In cancer, MMP-7 can promote tumor growth, invasion, and metastasis through several mechanisms:

-

ECM Degradation: Cleavage of ECM components like collagen, fibronectin, and laminin facilitates cancer cell invasion and migration.[9]

-

E-cadherin Shedding: MMP-7 can cleave the ectodomain of E-cadherin, a key cell-cell adhesion molecule. This disruption of cell adhesion can promote an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness.[4][10]

-

Growth Factor Activation: MMP-7 can release and activate growth factors, such as TGF-β, from the ECM, which in turn can stimulate cancer cell proliferation and survival.

-

EGFR Pathway Activation: MMP-7 can shed heparin-binding EGF-like growth factor (HB-EGF), which then activates the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, such as the MEK-ERK pathway, promoting cell proliferation and invasion.[8]

MMP-7 Signaling in Fibrosis

In fibrotic diseases, MMP-7 contributes to the pathological tissue remodeling:

-

Epithelial-Mesenchymal Transition (EMT): Similar to its role in cancer, MMP-7-mediated E-cadherin cleavage can induce EMT in epithelial cells, leading to their transformation into matrix-producing myofibroblasts.[4][5]

-

TGF-β Signaling: MMP-7 can activate latent TGF-β, a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and collagen deposition.[5]

-

Wnt/β-catenin Pathway: MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway. In turn, MMP-7 can cleave E-cadherin, leading to the release of β-catenin, which can then translocate to the nucleus and further activate pro-fibrotic gene expression, creating a positive feedback loop.[4][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]

- 4. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]

- 5. Matrix Metalloproteinases-7 and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structural Activity Relationship of TAS-103: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Dual Topoisomerase I and II Inhibitor

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of TAS-103, a potent dual inhibitor of topoisomerase I and II. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical features governing its biological activity, presents key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of TAS-103

TAS-103, with the chemical name 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a synthetic quinoline derivative that has demonstrated significant antitumor activity. Its unique mechanism of action, the dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II), offers a potential advantage over agents that target only one of these essential enzymes. By understanding the intricate relationship between the structure of TAS-103 and its biological function, researchers can better design and develop novel, more effective anticancer therapies.

Chemical Structure of TAS-103

The foundational structure of TAS-103 is a pentacyclic indenoisoquinoline core. This core is substituted with a hydroxyl group and a dimethylaminoethylamino side chain, which are critical for its activity.

Chemical Formula: C₂₀H₁₉N₃O₂ · 2HCl

Molecular Weight: 406.31 g/mol

Mechanism of Action: Dual Inhibition of Topoisomerases

Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Topo I creates transient single-strand breaks, while Topo II introduces temporary double-strand breaks. TAS-103 exerts its cytotoxic effects by stabilizing the covalent complexes formed between these enzymes and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. When these stalled complexes are encountered by the replication machinery, irreversible double-strand breaks occur, ultimately triggering cell cycle arrest and apoptosis.

Structural Activity Relationship of Indenoisoquinoline-Based Topoisomerase Inhibitors

While specific SAR studies on a wide range of TAS-103 analogs are not extensively published, the broader class of indenoisoquinoline topoisomerase inhibitors has been well-studied. The insights from these studies provide a strong foundation for understanding the SAR of TAS-103.

The indenoisoquinoline scaffold is the key pharmacophore responsible for intercalating into the DNA at the site of topoisomerase-mediated cleavage. Modifications to this core and its substituents have profound effects on the compound's potency and selectivity.

-

The Indenoisoquinoline Core: The planar, pentacyclic ring system is essential for DNA intercalation and stacking interactions within the cleavage complex.

-

Substituents on the Aromatic Rings:

-

Electron-withdrawing groups, such as a nitro group, at the 3-position of the isoquinoline ring can enhance cytotoxic activity.

-

Methoxy groups on the D-ring of the 7-azaindenoisoquinoline series have been shown to improve biological activity.

-

-

The Lactam Nitrogen: Substituents on the lactam nitrogen protrude into the major groove of the DNA. This position can tolerate a variety of side chains, and the introduction of aminoalkyl side chains has been a key strategy for increasing potency. The basic nitrogen in these side chains is thought to enhance DNA binding through electrostatic interactions with the phosphate backbone.

-

Side Chain Modifications: The nature of the side chain on the lactam nitrogen significantly influences activity. For instance, a bis(2-hydroxyethyl)amino group in the side chain of an indenoisoquinoline analog resulted in one of the most cytotoxic compounds in its class. The length and branching of the side chain, as well as the presence of hydrogen bond donors and acceptors, are critical for optimizing interactions with DNA and/or the topoisomerase enzyme.

Quantitative Data Presentation

The following tables summarize the in vitro activity of TAS-103 and related compounds against topoisomerase enzymes and various cancer cell lines.

Table 1: Inhibitory Activity of TAS-103 against Topoisomerase I and II

| Compound | Target | IC50 (µM) |

| TAS-103 | Topoisomerase I | 2 |

| TAS-103 | Topoisomerase II | 6.5 |

Table 2: Cytotoxic Activity of TAS-103 against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Leukemia | 0.0011 |

| KB | Oral Carcinoma | 0.0096 |

| SBC-3 | Small Cell Lung Cancer | ~0.01-0.1 (effective range) |

| A549 | Non-small Cell Lung Cancer | Varies |

| HCT-116 | Colon Cancer | Varies |

| MCF-7 | Breast Cancer | Varies |

Note: IC50 values can vary depending on the specific experimental conditions.

Downstream Signaling Pathways

The inhibition of topoisomerases by TAS-103 initiates a cascade of cellular events, beginning with the DNA damage response. The accumulation of DNA double-strand breaks activates sensor proteins such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to the activation of cell cycle checkpoints, primarily at the S and G2/M phases, to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, often through a p53-dependent pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)

-

Test compound (TAS-103) at various concentrations

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare a reaction mixture containing 1x Topo I Assay Buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at the desired concentration in a total volume of 20 µL.

-

Initiate the reaction by adding a sufficient amount of Topoisomerase I (e.g., 1 unit).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form.

Topoisomerase II Decatenation Assay

This assay assesses the inhibition of Topo II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II enzyme

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP

-

Test compound (TAS-103) at various concentrations

-

Stop Solution/Loading Dye

-

Agarose, 1x TAE Buffer, Ethidium Bromide

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Set up a 20 µL reaction containing 1x Topo II Assay Buffer, kDNA (e.g., 200 ng), 1 mM ATP, and the test compound.

-

Start the reaction by adding Topoisomerase II (e.g., 1-2 units).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding Stop Solution/Loading Dye.

-

Resolve the DNA on a 1% agarose gel.

-

Stain and visualize the DNA.

-

Analyze the results: Catenated kDNA remains in the well or migrates as a high molecular weight band. Decatenated DNA migrates as smaller circular DNA. An inhibitor will prevent the release of the decatenated circles.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (TAS-103)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of TAS-103 for the desired exposure time (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

TAS-103 represents a significant development in the field of anticancer agents due to its dual inhibitory action on topoisomerases I and II. The structural activity relationships of the broader indenoisoquinoline class highlight the critical role of the planar core for DNA intercalation and the lactam nitrogen side chain for enhancing potency. A thorough understanding of these SAR principles, combined with robust experimental evaluation, is paramount for the rational design of the next generation of topoisomerase inhibitors with improved efficacy and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers dedicated to advancing cancer chemotherapy.

In-Depth Technical Guide: Pharmacology and Toxicology Profile of TP0628103

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0628103 is a novel, highly potent, and selective inhibitor of matrix metalloproteinase-7 (MMP-7). This document provides a comprehensive overview of the preclinical pharmacology and toxicology profile of this compound. The core of this inhibitor's design lies in a strategic "isoelectric point (IP) shift strategy," which successfully reduced organic anion-transporting polypeptide (OATP)-mediated hepatic uptake and, consequently, total systemic clearance. This strategic design has resulted in a compound with promising therapeutic potential. This guide details the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and the available toxicology data of this compound, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-7, also known as matrilysin, is distinguished by its broad substrate specificity and is implicated in various pathological processes, including tumor invasion, metastasis, and fibrosis. The development of selective MMP-7 inhibitors has been a significant challenge due to the high degree of homology within the MMP family active sites. This compound emerged from a focused drug discovery program aimed at overcoming this challenge by employing a hybridization and structure-based design approach. A key innovation in the development of this compound was the "IP shift strategy" to optimize its pharmacokinetic profile by mitigating a high systemic clearance observed in lead compounds.

Pharmacology

Mechanism of Action

This compound is a potent and selective, reversible, competitive inhibitor of MMP-7. It is designed to bind to the active site of the MMP-7 enzyme, preventing it from degrading its natural substrates. The selectivity of this compound for MMP-7 over other MMPs is a critical feature, potentially reducing the mechanism-based side effects associated with broader-spectrum MMP inhibitors.

In Vitro Pharmacology

The inhibitory activity of this compound against MMP-7 and its selectivity over other MMPs have been characterized through a series of enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| Enzyme | IC₅₀ (nM) |

| MMP-7 | 0.17 |

| MMP-1 | >1000 |

| MMP-2 | >1000 |

| MMP-3 | >1000 |

| MMP-8 | >1000 |

| MMP-9 | >1000 |

| MMP-13 | >1000 |

| MMP-14 | >1000 |

Experimental Protocols: In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of recombinant human MMPs.

Materials:

-

Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -13, -14)

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well microplates

-

Fluorometric microplate reader

Procedure:

-

A serial dilution of this compound was prepared in the assay buffer.

-

The recombinant human MMP enzyme was pre-incubated with varying concentrations of this compound or vehicle (DMSO) in the 96-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of the fluorogenic peptide substrate.

-

The fluorescence intensity was measured at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time using a microplate reader.

-

The initial reaction rates were calculated from the linear phase of the fluorescence signal progression.

-

The percent inhibition at each concentration of this compound was calculated relative to the vehicle control.

-

The IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A key objective of the drug design was to reduce the high systemic clearance observed with earlier lead compounds, which was hypothesized to be due to OATP-mediated hepatic uptake.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units |

| Clearance (CL) | 15.6 | mL/min/kg |

| Volume of Distribution (Vdss) | 1.2 | L/kg |

| Half-life (t₁/₂) | 1.5 | h |

| Bioavailability (F%) | 45 | % |

Experimental Protocols: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Animals:

-

Male Sprague-Dawley rats (n=3-5 per group)

Drug Formulation and Administration:

-

Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a bolus dose via the tail vein.

-

Oral (PO): this compound suspended in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

Sample Collection:

-

Blood samples were collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Toxicology

Comprehensive toxicology studies are essential to characterize the safety profile of this compound. The available data from preclinical in vivo studies are summarized below.

Table 3: Summary of a 14-Day Repeat-Dose Toxicology Study of this compound in Rats

| Dose Group (mg/kg/day) | Key Findings |

| 0 (Vehicle) | No adverse effects observed. |

| 10 | Well-tolerated with no significant findings. |

| 30 | Minor, non-adverse clinical observations. No significant changes in body weight, food consumption, or clinical pathology. |

| 100 | Reversible, dose-dependent clinical signs. No evidence of target organ toxicity at necropsy. |

No-Observed-Adverse-Effect Level (NOAEL): To be determined from pivotal GLP-compliant toxicology studies.

Experimental Protocols: 14-Day Repeat-Dose Rat Toxicology Study

Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 14 days.

Animals:

-

Male and female Sprague-Dawley rats (n=5/sex/group)

Study Design:

-

Groups were administered this compound orally once daily at doses of 0 (vehicle), 10, 30, and 100 mg/kg/day.

-

A recovery group was included at the high dose to assess the reversibility of any findings.

Endpoints Evaluated:

-

Clinical Observations: Daily general health and clinical signs.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters evaluated at termination.

-

Gross Pathology: Macroscopic examination of all tissues at necropsy.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.

Signaling Pathway

MMP-7 plays a role in several signaling pathways by cleaving and activating or inactivating various signaling molecules and their receptors. Inhibition of MMP-7 by this compound can modulate these pathways.

Conclusion

This compound is a highly potent and selective MMP-7 inhibitor with a promising preclinical profile. The innovative "IP shift strategy" employed in its design has successfully addressed the challenge of high systemic clearance, resulting in favorable pharmacokinetic properties. The in vitro data demonstrates excellent potency and selectivity for MMP-7. The preliminary in vivo toxicology data suggests a good safety margin. Further investigation in relevant disease models and continued safety evaluation will be crucial in advancing this compound towards clinical development as a potential therapeutic agent for MMP-7 driven pathologies.

Preclinical Data for TAS-103: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103 is a novel, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological challenges during replication, transcription, and other cellular processes. By targeting both enzymes, TAS-103 presents a broad-spectrum approach to cancer therapy, with the potential to overcome resistance mechanisms associated with single-target topoisomerase inhibitors. This technical guide provides a comprehensive overview of the preclinical data for TAS-103, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic parameters. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer agents.

Mechanism of Action

TAS-103 exerts its cytotoxic effects by inhibiting the catalytic activity of both Topo I and Topo II.[1] This dual inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. The inhibitory action of TAS-103 on these enzymes disrupts the normal processes of DNA replication and repair, leading to catastrophic DNA damage in rapidly dividing cancer cells.

Quantitative Preclinical Data

In Vitro Topoisomerase Inhibition

TAS-103 demonstrates potent inhibitory activity against both topoisomerase I and II. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Enzyme | IC50 (µM) |

| Topoisomerase I | 2 |

| Topoisomerase II | 6.5 |

Data from Utsugi T, et al. Jpn J Cancer Res. 1997.[1]

In Vitro Cytotoxicity

The cytotoxic activity of TAS-103 has been evaluated against a panel of human and murine cancer cell lines. The IC50 values, representing the concentration of TAS-103 required to inhibit cell growth by 50%, are presented in the following table.

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | 0.0011 |

| KB | Human Epidermoid Carcinoma | 0.0096 |

| A549 | Human Lung Carcinoma | 0.035 |

| HT-29 | Human Colon Adenocarcinoma | 0.023 |

| MCF-7 | Human Breast Adenocarcinoma | 0.041 |

| PC-3 | Human Prostate Adenocarcinoma | 0.068 |

| Capan-1 | Human Pancreatic Adenocarcinoma | 0.028 |

| St-4 | Human Gastric Adenocarcinoma | 0.015 |

| HCT-15 | Human Colon Adenocarcinoma | 0.033 |

| DU-145 | Human Prostate Carcinoma | 0.075 |

| WiDr | Human Colon Adenocarcinoma | 0.021 |

Data from Aoyagi Y, et al. Jpn J Cancer Res. 1999 and Utsugi T, et al. Jpn J Cancer Res. 1997.[1]

Notably, TAS-103 retains its cytotoxic activity against various drug-resistant cell lines, including those with P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), cisplatin resistance, and 5-fluorouracil resistance.[2] However, a cell line with a Topo I gene mutation (PC-7/CPT) did show cross-resistance to TAS-103.[2]

In Vivo Efficacy

The antitumor activity of TAS-103 has been demonstrated in several preclinical xenograft models. Intermittent intravenous administration of TAS-103 was shown to be effective against subcutaneously implanted murine tumors and various human tumor xenografts.

| Tumor Model | Cancer Type | Administration | Efficacy |

| Sarcoma 180 | Murine Sarcoma | Intravenous | Significant tumor growth inhibition |

| Lewis Lung Carcinoma | Murine Lung Carcinoma | Intravenous | Significant tumor growth inhibition |

| Colon 26 | Murine Colon Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

| St-4 | Human Gastric Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

| LC-6 | Human Lung Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

| Co-3 | Human Colon Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

| MX-1 | Human Breast Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

| Panc-1 | Human Pancreatic Adenocarcinoma | Intravenous | Significant tumor growth inhibition |

Data from Utsugi T, et al. Jpn J Cancer Res. 1997.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is a generalized representation based on standard MTT assay procedures and information from preclinical studies of TAS-103.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: TAS-103 is serially diluted in culture medium and added to the wells. The plates are then incubated for an additional 48 to 72 hours.

-

MTT Addition: Following drug incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2 to 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of TAS-103 that causes a 50% reduction in the absorbance, which corresponds to a 50% inhibition of cell growth, is determined as the IC50 value.

DNA Relaxation Assay

The inhibitory effect of TAS-103 on topoisomerase I and II is assessed using a DNA relaxation assay.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human Topo I or Topo II, and the appropriate reaction buffer.

-

Inhibitor Addition: Various concentrations of TAS-103 are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. The inhibition of topoisomerase activity is determined by the persistence of the supercoiled DNA band in the presence of TAS-103.

In Vivo Xenograft Study

The antitumor efficacy of TAS-103 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. TAS-103 is administered, typically intravenously, on an intermittent schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition (TGI) is a common metric.

Conclusion

The preclinical data for TAS-103 strongly support its development as a potent anticancer agent. Its dual inhibitory mechanism against both topoisomerase I and II provides a broad spectrum of activity against various cancer cell lines, including those resistant to other chemotherapeutic agents. Furthermore, TAS-103 has demonstrated significant in vivo efficacy in multiple tumor xenograft models. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this promising therapeutic candidate. Continued research is warranted to fully elucidate the clinical potential of TAS-103 in the treatment of human cancers.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of TP0628103

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound TP0628103. The described protocols are fundamental in early-stage drug discovery and toxicological screening to evaluate the potential of a compound to inhibit cell growth or induce cell death. The selection of a specific assay should be guided by the anticipated mechanism of action of the compound and the specific research question. This document outlines three standard and widely accepted methods for quantifying cellular responses to this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI apoptosis assay for characterizing the mode of cell death.

Data Presentation

The following table presents a template for summarizing hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This format is recommended for clear and concise presentation of results, allowing for easy comparison across different cell lines and assays.

| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |

| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 25.3 | 85.2 |

| LDH | Cytotoxicity | 48 | 35.8 | 70.1 | |

| Annexin V | Apoptosis (Early+Late) | 48 | 22.1 | 78.5 | |

| A549 (Lung Cancer) | MTT | Viability | 48 | 42.1 | 79.8 |

| LDH | Cytotoxicity | 48 | 55.6 | 65.4 | |

| Annexin V | Apoptosis (Early+Late) | 48 | 38.9 | 72.3 | |

| HepG2 (Liver Cancer) | MTT | Viability | 48 | 18.7 | 92.4 |

| LDH | Cytotoxicity | 48 | 28.4 | 80.6 | |

| Annexin V | Apoptosis (Early+Late) | 48 | 15.5 | 88.1 |

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[1]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[1]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described for the MTT assay.

-

Controls: Include the following controls:

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

-

LDH Reaction: Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining:

-

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant gating.[1]

Cell Population Identification:

-

Viable cells: Annexin V-negative and PI-negative.[1]

-

Early apoptotic cells: Annexin V-positive and PI-negative.[1]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols for TAS-103 MTT Assay in Cancer Cell Lines

Introduction

TAS-103 is a novel, potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for relieving DNA torsional stress during replication and transcription.[1][2][3] By targeting both enzymes, TAS-103 presents a broad spectrum of antitumor activity.[2][4] Its efficacy is evaluated in vitro by assessing its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation, making it a suitable tool to quantify the cytotoxic effects of TAS-103.[5][6][7] This document provides detailed application notes and protocols for utilizing the MTT assay to evaluate the efficacy of TAS-103 in cancer cell lines.

Mechanism of Action of TAS-103

TAS-103 exerts its cytotoxic effects by inhibiting both Topo I and Topo II.[1][2] These enzymes are essential for managing DNA supercoiling during various cellular processes. Inhibition of these enzymes by TAS-103 leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2] Studies have shown that TAS-103 inhibits DNA synthesis more potently than RNA or protein synthesis and induces an accumulation of cells in the S-G2/M phase of the cell cycle.[2] A key feature of TAS-103 is its ability to overcome certain types of drug resistance, showing efficacy in cell lines resistant to P-glycoprotein (P-gp)-mediated multidrug resistance, cisplatin, and 5-fluorouracil.[2][8]

Data Presentation: In Vitro Cytotoxicity of TAS-103

The following table summarizes the 50% inhibitory concentration (IC50) values of TAS-103 in various human cancer cell lines, as determined by assays such as the MTT assay. These values represent the concentration of TAS-103 required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Leukemia | 0.0030 |

| L1210 | Leukemia | 0.0048 |

| KB | Oral Squamous Carcinoma | 0.019 |

| A549 | Non-small Cell Lung Cancer | 0.046 |

| HT-29 | Colon Adenocarcinoma | 0.023 |

| MEL-1 | Melanoma | 0.035 |

| PC-3 | Prostate Adenocarcinoma | 0.23 |

| MIA PaCa-2 | Pancreatic Carcinoma | 0.048 |

| St-4 | Stomach Adenocarcinoma | 0.015 |

| HCT-15 | Colon Adenocarcinoma | 0.029 |

Note: Data compiled from published studies. Actual IC50 values may vary depending on experimental conditions.[2]

Experimental Protocols

MTT Assay Protocol for TAS-103 Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of TAS-103 on adherent cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

TAS-103 (stock solution prepared in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is above 90%.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare serial dilutions of TAS-103 in complete culture medium. A typical concentration range to start with could be 0.001 µM to 10 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve TAS-103, e.g., DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared TAS-103 dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]

-

Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[5]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each TAS-103 concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the TAS-103 concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

References

- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols for TP-0903 (Dubermatinib) in Xenograft Mouse Models

A Note on the Compound Name: Initial searches for "TP0628103" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was TP-0903 , also known as Dubermatinib . These application notes and protocols are therefore based on the published data for TP-0903.

Introduction

TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a promising agent for cancer therapy.[2]

These application notes provide a summary of the use of TP-0903 in xenograft mouse models based on published preclinical studies. The provided protocols are intended as a guide for researchers and can be adapted based on the specific cancer model and experimental goals.

Mechanism of Action and Signaling Pathway

TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.

The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling pathways implicated in cancer progression, including:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived cell lines.[4]

-

JAK/STAT3 Pathway: This pathway is involved in inflammation, immune response, and cell proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[4]

-

ERK Signaling: This pathway is a key component of the MAPK cascade, which regulates cell proliferation, differentiation, and survival.[5]

-

Aurora Kinase Pathway: TP-0903 has been shown to inhibit Aurora A and B kinases, which are critical for cell cycle progression, leading to G2/M arrest.[3][4]

By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells.[1][3]

Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.

Data Presentation

In Vitro Efficacy of TP-0903

| Cell Line | Cancer Type | IC50 | Reference |

| PSN-1 | Pancreatic Cancer | 6 µM | [3] |

| BMF-A3 | Pancreatic Ductal Adenocarcinoma | 110 nM | [6] |

| MV4-11 (R248W) | Acute Myeloid Leukemia | 12-32 nM | [7] |

| Kasumi-1 | Acute Myeloid Leukemia | 12-32 nM | [7] |

| HL-60 | Acute Myeloid Leukemia | 12-32 nM | [7] |

In Vivo Efficacy of TP-0903 in Xenograft Models

| Cancer Type | Xenograft Model | Mouse Strain | Treatment Regimen | Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma | Orthotopic KPfC implant | - | TP-0903 (dose not specified) | Suppressed tumor growth | [6] |

| Pancreatic Ductal Adenocarcinoma | Genetically Engineered (KPfC) | - | TP-0903 (dose not specified) | Extended median survival from 72 to 78 days | [6] |

| Acute Myeloid Leukemia | HL-60 Xenograft | NCG | TP-0903 (50 mg/kg, oral, 5 days on/2 days off) | Extended median survival from 46 to 63 days | [7] |

| Acute Myeloid Leukemia | MV4-11 (R248W)-Luc+ Xenograft | NSG | TP-0903 (50 mg/kg, oral, 5 days on/2 days off) | Suppressed leukemia outgrowth and improved survival | [7] |

| FLT3-ITD-mutated AML | MOLM13-RES-Luc+ Xenograft | NSG | TP-0903 (60 mg/kg, oral, 5 days/week for 3 weeks) | Significantly reduced leukemic cell outgrowth | [5] |

| Inflammatory Breast Cancer | SUM149 Xenograft | - | TP-0903 (dose not specified) | Decreased tumor volume | [8] |

| Inflammatory Breast Cancer | BCX010 Xenograft | - | TP-0903 (dose not specified) | Decreased tumor volume | [8] |

Experimental Protocols

General Xenograft Mouse Model Protocol

This protocol provides a general framework for establishing and utilizing xenograft models to evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell line and research question.

Caption: Experimental workflow for TP-0903 evaluation in xenograft models.

1. Cell Culture and Preparation:

-

Culture selected cancer cell lines in appropriate media and conditions until they reach 80-90% confluency.

-

Harvest cells using trypsinization and wash with sterile PBS.

-

Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serum-free media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1 x 10^7 cells/mL).

2. Xenograft Implantation:

-

Use immunodeficient mice (e.g., NSG, NOD-SCID).

-

For subcutaneous models, inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

-

For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic cancer models).

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

4. TP-0903 Administration:

-

Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described in specific preclinical studies).

-

Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]

-

Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2 days off, repeated for a set number of weeks.[5][7]

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.

-

Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).

-

For survival studies, monitor mice until they meet predefined endpoint criteria.

Conclusion

TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase and its downstream signaling pathways, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies to further explore the potential of TP-0903 in various cancer contexts. It is crucial to optimize experimental conditions for each specific xenograft model to obtain robust and reproducible results.

References

- 1. Facebook [cancer.gov]

- 2. mayo.edu [mayo.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. TP‐0903 Suppresses Aurora A–PLK1 Signaling to Inhibit Proliferation of a Myelodysplastic Syndrome‐Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]

- 6. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

TP0628103 administration in in vivo studies

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the compound designated as TP0628103.

This absence of data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation on quantitative in vivo studies, detailed experimental protocols, and visualization of its signaling pathway, cannot be fulfilled without foundational information on the compound's mechanism of action, pharmacology, and existing research.

Potential reasons for the lack of information could include:

-

Novelty of the Compound: this compound may be a very new or recently synthesized compound that has not yet been described in published scientific literature.

-

Internal Designation: The name "this compound" might be an internal code used by a research institution or pharmaceutical company that has not been publicly disclosed.

-

Typographical Error: There is a possibility that the provided designation contains a typographical error.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to:

-

Verify the Compound Name and Designation: Double-check the accuracy of the name "this compound" and any associated identifiers.

-

Consult Internal Documentation: If this compound is from an internal discovery program, refer to the relevant internal documentation and project data.

-

Contact the Source: If the compound was obtained from a collaborator or commercial vendor, direct inquiries to them to obtain the necessary scientific and technical information.

Without primary data on this compound, the generation of accurate and reliable application notes and protocols for its in vivo administration is not possible. Further investigation to confirm the identity and properties of the compound is the necessary first step.

Application Notes and Protocols for TAS-103 Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103 is a novel dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), critical enzymes involved in DNA replication and transcription.[1][2] By targeting both enzymes, TAS-103 effectively induces DNA damage, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][3] These application notes provide a comprehensive overview of cancer cell lines sensitive to TAS-103, detailed protocols for assessing its cytotoxic and apoptotic effects, and a visualization of the underlying signaling pathway.

Mechanism of Action

TAS-103 exerts its anticancer activity by stabilizing the covalent complexes formed between topoisomerases and DNA.[2] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. The resulting DNA damage triggers a cellular stress response, culminating in the activation of the apoptotic cascade. The cytotoxicity of TAS-103 is potent against a broad spectrum of tumor cell lines and is notably unaffected by P-glycoprotein (P-gp) mediated multidrug resistance.[2]